N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040638-26-3
VCID: VC11927325
InChI: InChI=1S/C15H20N2O3S/c1-10(2)21(19,20)16-13-6-5-11-7-8-17(14(11)9-13)15(18)12-3-4-12/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3
SMILES: CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1
Molecular Formula: C15H20N2O3S
Molecular Weight: 308.4 g/mol

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide

CAS No.: 1040638-26-3

Cat. No.: VC11927325

Molecular Formula: C15H20N2O3S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propane-2-sulfonamide - 1040638-26-3

Specification

CAS No. 1040638-26-3
Molecular Formula C15H20N2O3S
Molecular Weight 308.4 g/mol
IUPAC Name N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide
Standard InChI InChI=1S/C15H20N2O3S/c1-10(2)21(19,20)16-13-6-5-11-7-8-17(14(11)9-13)15(18)12-3-4-12/h5-6,9-10,12,16H,3-4,7-8H2,1-2H3
Standard InChI Key GYOAIBTYTYYGFF-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1
Canonical SMILES CC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propane-2-sulfonamide, reflecting its core indoline structure substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a propane-2-sulfonamide moiety. Key molecular descriptors include:

PropertyValue
CAS Number1040638-26-3
Molecular FormulaC15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight308.4 g/mol
SMILESCC(C)S(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1
InChIKeyGYOAIBTYTYYGFF-UHFFFAOYSA-N

The SMILES string delineates the propane-2-sulfonamide group (CC(C)S(=O)(=O)N\text{CC(C)S(=O)(=O)N}) attached to the 6-position of the indoline ring (C1=CC2=C(CCN2C(=O)C3CC3)C=C1\text{C1=CC2=C(CCN2C(=O)C3CC3)C=C1}), while the InChIKey serves as a unique identifier for chemical databases.

Structural Features and Conformational Analysis

The compound’s architecture integrates three distinct subunits:

  • Indoline Backbone: A 2,3-dihydro-1H-indole system, which planarizes the otherwise aromatic indole ring, potentially influencing π-stacking interactions.

  • Cyclopropanecarbonyl Group: A strained cyclopropane ring fused to a carbonyl group at the indoline’s 1-position. The cyclopropane’s angle strain (60° bond angles) may enhance reactivity or serve as a conformational restraint .

  • Propane-2-sulfonamide Substituent: A branched sulfonamide at the indoline’s 6-position, contributing hydrogen-bonding capacity and steric bulk.

Quantum mechanical calculations predict a collision cross-section (CCS) of 172.7 Ų for the [M+NH4]+[\text{M}+\text{NH}_4]^+ adduct, suggesting moderate three-dimensional bulkiness .

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

Comparative analysis with related compounds reveals functional group-activity relationships:

CompoundStructural VariationReported Activity
3-(1-Cyclopropanecarbonyl-...propanamide 5-Sulfonamido, 3-methoxyphenylUnspecified pharmacological activity
GSK126 EZH2 inhibitor scaffoldIC50 = 9.9 nM for EZH2 inhibition

The presence of sulfonamide groups in analogues correlates with kinase inhibition and anticancer properties, suggesting a plausible mechanism for the target compound .

Physicochemical Properties

Lipophilicity and Solubility

The LogP (partition coefficient) is estimated at 2.1 (calculated via PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely limited due to the sulfonamide and cyclopropane groups, necessitating formulation adjuvants for in vivo studies.

Spectroscopic Characteristics

  • Mass Spectrometry: Predicted [M+H]+[\text{M}+\text{H}]^+ at m/z 309.1, with fragmentation patterns dominated by sulfonamide cleavage (SO2NH\text{SO}_2\text{NH}) and cyclopropane ring opening .

  • NMR: Anticipated 1H-NMR^1\text{H-NMR} signals include δ 1.2–1.4 ppm (cyclopropane CH2), δ 2.8–3.1 ppm (indoline CH2), and δ 7.2–7.5 ppm (aromatic protons).

Research Gaps and Future Directions

Unanswered Questions

  • Target Identification: High-throughput screening against kinase panels or cancer cell lines is required to elucidate primary targets.

  • In Vivo Efficacy: Pharmacokinetic and xenograft studies are absent but essential for therapeutic validation.

  • Synthetic Optimization: Improving solubility via prodrug strategies (e.g., phosphate esters) could enhance bioavailability.

Broader Implications

This compound’s modular structure allows for derivatization at the sulfonamide or cyclopropane positions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking its biomedical potential.

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